trans-2-(Ethylamino)cyclobutan-1-ol
Description
Contextual Significance of Cyclobutane (B1203170) Derivatives in Stereoselective Synthesis
Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, have emerged as versatile intermediates in organic synthesis. Their rigid four-membered ring system provides a unique conformational landscape that can be exploited to control the stereochemical outcome of chemical reactions. The synthesis of multi-substituted cyclobutanes with defined stereochemistry remains a formidable challenge, driving the development of innovative synthetic methodologies. luc.edu
Methods such as [2+2] cycloadditions, ring expansions of cyclopropanes, and ring contractions of larger heterocycles have been developed to access the cyclobutane core. luc.edu Of particular importance is the stereocontrolled synthesis of these derivatives, as the spatial arrangement of substituents dramatically influences their biological activity and physical properties. For instance, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved via sulfa-Michael additions to cyclobutenes, highlighting the potential for creating stereochemically rich cyclobutane structures. The development of catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes further expands the toolbox for creating multi-substituted cyclobutanes with high diastereoselectivity. nih.gov
Role of Amino Alcohol Architectures in Directed Organic Transformations
The 1,2-amino alcohol motif is a privileged structural unit found in a wide array of natural products, pharmaceuticals, and chiral catalysts. These compounds can act as bidentate ligands for metals, directing the stereochemical course of a reaction, or can serve as chiral auxiliaries that are later removed. The synthesis of enantiomerically pure amino alcohols is therefore a critical endeavor in organic chemistry.
The functional groups of amino alcohols can participate in a variety of chemical transformations. The amine group can be acylated, alkylated, or used to form imines, while the alcohol functionality can undergo oxidation, esterification, or etherification. libretexts.org The relative stereochemistry of the amino and hydroxyl groups plays a crucial role in their reactivity and their ability to direct other chemical reactions. For example, the development of efficient protocols for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has provided access to a broad range of diversely substituted and optically active aminocyclohexanols that have been successfully applied as ligands in asymmetric catalysis. organic-chemistry.org
Objectives and Scope of Research on trans-2-(Ethylamino)cyclobutan-1-ol
The specific compound this compound represents a confluence of the structurally significant cyclobutane core and the functionally important amino alcohol motif. Research into this molecule and its derivatives is driven by several key objectives:
Development of Stereoselective Synthetic Routes: A primary goal is to establish efficient and stereoselective methods for the synthesis of this compound. This involves the exploration of various synthetic strategies, including the reduction of corresponding aminoketones or the ring opening of suitable epoxides.
Investigation of Reactivity: Understanding the chemical reactivity of the trans-amino alcohol functionality on the strained cyclobutane ring is crucial. This includes studying functional group transformations of the amino and hydroxyl groups, as well as investigating potential ring-opening reactions of the cyclobutane core, which could provide access to novel acyclic structures. epfl.ch
Application as a Synthetic Building Block: A major objective is to explore the utility of this compound as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature and defined stereochemistry make it an attractive starting material for the construction of novel scaffolds with potential biological activity.
The scope of research encompasses the synthesis of the target molecule and its N- and O-protected derivatives, detailed characterization using modern spectroscopic techniques, and a systematic study of its reactivity under various reaction conditions.
Illustrative Synthetic Approaches and Potential Reactivity
While specific experimental data for this compound is not extensively documented in publicly available literature, plausible synthetic routes and reactivity profiles can be inferred from studies on analogous compounds.
One potential synthetic strategy involves the stereoselective reduction of a corresponding aminoketone precursor. For instance, N-substituted 2-aminocyclobutanones can be prepared through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles under acidic conditions. luc.eduresearchgate.net Subsequent reduction of the ketone would likely yield a mixture of cis and trans diastereomers, with the stereochemical outcome influenced by the choice of reducing agent and the nature of the N-substituent.
| N-Nucleophile | Product | Yield (%) | Reference |
| Benzyl carbamate | N-(Benzyloxycarbonyl)-2-aminocyclobutanone | 69 | luc.edu |
| p-Toluenesulfonamide | N-(p-Toluenesulfonyl)-2-aminocyclobutanone | 90 | luc.edu |
| Benzamide | N-Benzoyl-2-aminocyclobutanone | 68 | luc.edu |
This table presents illustrative yields for the synthesis of related 2-aminocyclobutanone precursors based on published data.
The reactivity of this compound is expected to be dictated by the interplay of its functional groups and the strained four-membered ring. The amino group can be expected to undergo standard transformations such as acylation and sulfonylation. The hydroxyl group could be a target for oxidation to the corresponding ketone or for etherification. Furthermore, the inherent strain of the cyclobutane ring could lead to interesting ring-opening reactions under specific conditions, providing access to linear amino alcohol derivatives. epfl.chelsevierpure.com
| Reaction Type | Reagents and Conditions | Expected Product Class |
| N-Acylation | Acyl chloride, base | N-Acyl-2-hydroxycyclobutylamine |
| O-Silylation | Silyl chloride, base | O-Silyl-2-aminocyclobutane |
| Oxidation | Mild oxidizing agent (e.g., PCC) | 2-Aminocyclobutanone |
| Ring Opening | Lewis acid or transition metal catalysis | Functionalized acyclic amino alcohols |
This table outlines plausible transformations based on the known reactivity of amino alcohols and cyclobutane derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(ethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDCOTZBSFFHCO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Approaches for the Elaboration of Trans 2 Ethylamino Cyclobutan 1 Ol
Assessment of Key Disconnections Leading to Cyclobutane (B1203170) Amino Alcohol Scaffolds
Retrosynthetic analysis begins with the target molecule and works backward by proposing strategic bond cleavages, known as disconnections, to identify simpler, commercially available, or easily synthesized precursors. For trans-2-(Ethylamino)cyclobutan-1-ol, several key disconnections can be envisioned, primarily focusing on the formation of the cyclobutane ring and the introduction of the amino and hydroxyl functionalities.
A primary disconnection strategy involves cleaving the C1-C2 and C3-C4 bonds of the cyclobutane ring, suggesting a [2+2] cycloaddition reaction as the key forward synthetic step. This approach is one of the most common methods for forming four-membered rings. The synthons generated from this disconnection would be an enamine or a related nitrogen-containing alkene and a ketene (B1206846) or a suitable equivalent.
Another viable disconnection is at the C-N bond. This leads to a trans-2-aminocyclobutanol (B7947059) precursor and an ethylating agent. This approach focuses on the late-stage introduction of the ethyl group, possibly through reductive amination of a primary amine or alkylation.
A third disconnection can be made at the C-O bond, which would involve the formation of the alcohol functionality from a corresponding cyclobutanone (B123998). This ketone could then be subjected to a stereoselective reduction to install the trans relationship between the hydroxyl and amino groups.
Finally, a more unconventional approach involves a ring contraction of a suitable five-membered ring precursor, such as a substituted pyrrolidine (B122466). This method can offer excellent stereocontrol, transferring the stereochemistry of the starting pyrrolidine to the resulting cyclobutane.
| Disconnection | Key Forward Reaction | Precursors (Synthons) | Potential Advantages | Potential Challenges |
| C1-C2 & C3-C4 | [2+2] Cycloaddition | Enamine/Ketene or equivalents | Direct formation of the cyclobutane ring. | Regio- and stereoselectivity can be challenging to control. |
| C-N Bond | Reductive Amination/Alkylation | trans-2-Aminocyclobutanol, Ethylating agent | Late-stage functionalization allows for diversification. | Potential for over-alkylation. |
| C-O Bond | Ketone Reduction | 2-(Ethylamino)cyclobutanone | Stereoselective reductions are well-established. | Synthesis of the aminocyclobutanone precursor. |
| Ring Contraction | Favorskii-type rearrangement, etc. | Substituted Pyrrolidine | High degree of stereocontrol. | Synthesis of the specific pyrrolidine precursor may be lengthy. |
Exploration of Convergent vs. Linear Synthetic Pathways
In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a later stage. For our target molecule, a convergent approach could involve the synthesis of an activated cyclobutene (B1205218) or cyclobutanone
Advanced Methodologies for the Stereocontrolled Synthesis of Trans 2 Ethylamino Cyclobutan 1 Ol
Enantioselective Cycloaddition Reactions for Chiral Cyclobutane (B1203170) Ring Construction
The cornerstone of synthesizing enantiomerically pure trans-2-(Ethylamino)cyclobutan-1-ol lies in the initial construction of the chiral cyclobutane ring. [2+2] cycloaddition reactions are a powerful tool for this purpose, offering convergent pathways to this four-membered ring system. nih.gov
[2+2] Cycloadditions in the Presence of Chiral Auxiliaries or Catalysts
Catalytic enantioselective [2+2] cycloadditions have emerged as a highly effective strategy for accessing chiral cyclobutanes. nih.gov These reactions often employ transition metal catalysts in conjunction with chiral ligands to induce asymmetry. For instance, cobalt-catalyzed [2+2] cycloadditions of alkenes with alkynes have shown broad applicability in generating a variety of chiral cyclobutenes, which can be further functionalized. nih.gov Similarly, chiral aluminum and titanium-based catalysts have been successfully utilized in enantioselective [2+2] cycloadditions. acs.orgacs.org
A prominent example involves the use of iridium catalysts with chiral phosphoramidite (B1245037) ligands. This system can facilitate a cascade reaction involving an asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, yielding highly enantioenriched cyclobutane derivatives. chemistryviews.orgfigshare.com
Chiral auxiliaries, such as Evans oxazolidinones, also provide a robust method for stereocontrol in [2+2] photodimerizations. By attaching the auxiliary to a cinnamic acid derivative, the subsequent light-driven cyclization proceeds with high enantiocontrol, affording functionalized cyclobutane rings with up to 99% enantiomeric excess after auxiliary removal. rsc.org
Table 1: Examples of Chiral Catalysts and Auxiliaries in Enantioselective [2+2] Cycloadditions
| Catalyst/Auxiliary System | Reactants | Product Type | Enantioselectivity (ee) | Reference |
| Cobalt-based catalyst | Alkenes and Alkynes | Cyclobutenes | 86-97% | nih.gov |
| Chiral Aluminum Bromide Complex | Vinyl ethers and Trifluoroethyl acrylate | Cyclobutanes | High | acs.org |
| Iridium/Chiral Phosphoramidite | Cinnamyl alcohols and Allyl acetates | Oxa- nih.govnih.gov-bicyclic heptanes | >99% | chemistryviews.orgfigshare.com |
| Evans Oxazolidinone Auxiliary | Cinnamic acid derivatives | Functionalized Cyclobutanes | up to 99% | rsc.org |
| Chiral Titanium Reagent | Not specified | Cyclobutanes | High | acs.org |
Photochemical and Thermal Cycloadditions for Stereoselective Cyclobutane Formation
Photochemical [2+2] cycloadditions are a classic and widely used method for synthesizing cyclobutane rings. acs.org The stereochemical outcome of these reactions is often governed by the Woodward-Hoffmann rules, which predict that the cycloaddition will proceed in a suprafacial-suprafacial manner under photochemical conditions. wikipedia.org The use of photosensitizers, such as thioxanthone, can enable these reactions to occur under visible light irradiation. rsc.org
Recent advancements have focused on achieving enantioselectivity in these photochemical reactions. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed, although they sometimes require directing groups. chemistryviews.org Sequential photocatalysis strategies have also been employed to create densely functionalized cyclobutanes with high regio- and diastereoselectivity. nih.gov
Thermal [2+2] cycloadditions are generally less common for simple alkenes due to unfavorable orbital symmetry. wikipedia.org However, they can be facilitated in specific cases, such as with highly strained molecules or through stepwise mechanisms. Thermal isomerization of existing cyclobutane derivatives can also be a viable route to access different stereoisomers. nih.gov For instance, the thermal isomerization of an rctt-isomer of tetrakis(4-pyridyl)cyclobutane to the rtct-isomer has been demonstrated in the solid state, proceeding through a radical chain pathway initiated by molecular oxygen. nih.gov
Diastereoselective Introduction of Amino and Hydroxyl Functionalities
Once the chiral cyclobutane scaffold is established, the next critical step is the diastereoselective introduction of the amino and hydroxyl groups in a trans relationship.
Regioselective and Stereoselective Functionalization of Cyclobutane Precursors
The functionalization of pre-existing cyclobutane derivatives is a key strategy. For instance, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes can lead to multi-substituted cyclobutanes. Subsequent cleavage of the N-N or N-O bonds can then yield cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org While this provides a route to functionalized cyclobutanes, further manipulation would be required to achieve the desired 1,2-trans-amino alcohol substitution pattern.
A more direct approach involves the diastereoselective 1,3-nitrooxygenation of BCBs, which can produce 1,1,3-trisubstituted cyclobutanes. nih.govrsc.org The nitro group can then serve as a versatile handle for further transformations, including reduction to an amine. nih.gov C-H functionalization logic offers another powerful tool, where a directing group on the cyclobutane ring can guide the installation of new functional groups in a stereocontrolled manner. acs.org
Diastereoselective Reductions and Aminations
The reduction of a cyclobutanone (B123998) precursor bearing a substituent at the 3-position is a common method to introduce a hydroxyl group. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, regardless of the size of the hydride reagent. vub.ac.be This is in contrast to cyclohexanone (B45756) reductions where the stereoselectivity can often be reversed with bulky reducing agents. vub.ac.be To obtain the desired this compound, one would need to start with a cyclobutanone that already has the ethylamino group in place, and the stereochemical outcome of the reduction would need to be carefully controlled.
Alternatively, if a cyclobutene (B1205218) precursor is synthesized, diastereoselective dihydroxylation or epoxidation followed by ring-opening with an amine could be employed. The stereochemistry of these reactions is often influenced by the existing stereocenters on the ring, allowing for a degree of control over the final product's diastereomeric form.
Multi-Component Reactions (MCRs) for Direct Cyclobutane Amino Alcohol Synthesis
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more starting materials combine to form a product that incorporates most of the atoms of the reactants. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to design a convergent synthesis. For example, a reaction could be envisioned that combines a cyclobutene derivative, an amine, and an oxygen source in a single, stereoselective step. The Ugi and Passerini reactions are well-known MCRs that are used to create complex molecules, and with creative substrate design, could potentially be adapted for the synthesis of functionalized cyclobutanes. nih.gov
Table 2: Summary of Methodologies for Stereocontrolled Synthesis
| Synthetic Strategy | Key Transformation | Stereochemical Control | Potential for this compound Synthesis |
| Enantioselective Cycloaddition | [2+2] Cycloaddition | Chiral catalysts or auxiliaries | Establishes the initial chirality of the cyclobutane ring. |
| Photochemical/Thermal Cycloaddition | [2+2] Cycloaddition | Reaction conditions (light, heat), molecular geometry | Can provide stereoselective access to the cyclobutane core. |
| Diastereoselective Functionalization | Functionalization of cyclobutane precursors | Directing groups, reagent approach | Can introduce amino and hydroxyl groups with specific stereochemistry. |
| Diastereoselective Reductions | Reduction of a substituted cyclobutanone | Substrate control, reagent choice | Can stereoselectively form the hydroxyl group. |
| Multi-Component Reactions | Convergent one-pot reaction | Catalyst and substrate design | A potential future strategy for a highly efficient synthesis. |
Mechanistic Investigations into the Reactivity of Trans 2 Ethylamino Cyclobutan 1 Ol
Elucidation of Intramolecular Reaction Pathways
The trans configuration of the ethylamino and hydroxyl groups on the cyclobutane (B1203170) ring dictates the potential for intramolecular interactions, significantly influencing the molecule's reactivity.
Neighboring Group Participation by the Amine and Hydroxyl Functionalities
Neighboring group participation (NGP) is a critical concept in understanding the reactivity of trans-2-(Ethylamino)cyclobutan-1-ol. wikipedia.orgvedantu.com NGP, or anchimeric assistance, involves the intramolecular interaction of a functional group with a reaction center. wikipedia.org In the case of the trans isomer, the spatial arrangement of the amine and hydroxyl groups is crucial. For a reaction at one functional group, the other can act as an internal nucleophile, which can lead to enhanced reaction rates and retention of stereochemistry.
For instance, during a potential substitution reaction at the carbon bearing the hydroxyl group (following its conversion to a better leaving group, such as a tosylate), the nitrogen atom of the ethylamino group can act as an intramolecular nucleophile. This participation would lead to the formation of a strained, bridged aziridinium (B1262131) ion intermediate. wpmucdn.com The subsequent attack by an external nucleophile would likely occur at the carbon atom, leading to a product with retained stereochemistry relative to the original hydroxyl group's position. This type of participation is well-documented for amino alcohols and can significantly accelerate reaction rates compared to analogous systems lacking the neighboring amino group. vedantu.com
Conversely, if the amino group were to be the site of a reaction, the hydroxyl group could participate in a similar manner, forming a bridged oxonium ion, although this is generally less favorable than the participation of the more nucleophilic amine.
Potential for Intramolecular Cyclizations or Rearrangements
The strained nature of the cyclobutane ring, with C-C-C bond angles of approximately 90° instead of the ideal 109.5°, contributes significantly to its reactivity. libretexts.orgfiveable.me This ring strain can be a driving force for rearrangements that lead to less strained five-membered rings. chemistrysteps.com
In the presence of an acid catalyst, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This carbocation is positioned on a strained four-membered ring, making it susceptible to ring expansion. A 1,2-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the carbocationic center, would result in the formation of a more stable cyclopentyl carbocation. This rearrangement relieves the angle and torsional strain of the cyclobutane ring. chemistrysteps.com The resulting carbocation can then be trapped by a nucleophile.
Furthermore, intramolecular cyclization could occur under specific conditions. For example, deprotonation of the amine followed by an intramolecular nucleophilic attack on a suitably activated alcohol (e.g., a tosylate) could, in principle, lead to the formation of a bicyclic product, although the formation of a highly strained fused ring system would be energetically demanding.
Exploration of Intermolecular Reaction Mechanisms Involving Functional Groups
The ethylamino and hydroxyl moieties of this compound are the primary sites for intermolecular reactions.
Amine Reactivity: Nucleophilic Addition and Substitution Pathways
The secondary amine in this compound is a potent nucleophile. libretexts.org It can readily participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines. The reaction proceeds via a standard SN2 mechanism.
It can also undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form hemiaminals, which can then dehydrate to form enamines. libretexts.org Furthermore, the amine can react with acyl chlorides or anhydrides to yield the corresponding amides. With sulfonyl chlorides, it forms sulfonamides, a reaction often used for the protection of amino groups or for the synthesis of biologically active compounds. libretexts.org
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |
| Addition to Carbonyl | Aldehyde/Ketone | Enamine (after dehydration) |
Table 1: Representative Intermolecular Reactions of the Amine Functionality
Alcohol Reactivity: Esterification, Etherification, and Oxidation Mechanisms
The secondary alcohol functionality can undergo a variety of intermolecular reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions. Etherification, to form an ether, can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.
The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 2-(ethylamino)cyclobutanone. The choice of oxidizing agent is crucial to avoid side reactions, especially those involving the amine group or cleavage of the strained cyclobutane ring. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often employed for such transformations. It is noteworthy that some oxidants, particularly one-electron transfer agents, can promote ring-opening of cyclobutanol (B46151) derivatives. cdnsciencepub.com However, two-electron transfer oxidants like ruthenium tetroxide have been shown to selectively oxidize cyclobutanol to cyclobutanone (B123998). cdnsciencepub.com
| Reaction Type | Reagent | Product Type |
| Esterification | Carboxylic Acid/Acyl Chloride | Ester |
| Etherification | Base then Alkyl Halide | Ether |
| Oxidation | PCC, Swern Oxidation | Ketone |
Table 2: Representative Intermolecular Reactions of the Alcohol Functionality
Studies on the Stability and Epimerization of the this compound Stereoisomer
The trans isomer of 2-(ethylamino)cyclobutan-1-ol is a specific stereoisomer, and its stability relative to the cis isomer is a key consideration. In substituted cyclobutanes, the ring is not planar but puckered to relieve torsional strain. researchgate.net The substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, the trans isomer, where the two substituents can both occupy pseudo-equatorial positions, is thermodynamically more stable than the cis isomer, where one substituent is forced into a more sterically hindered pseudo-axial position. acs.org
Epimerization, the conversion of one stereoisomer into another, at either the C1 or C2 position would require breaking and reforming a covalent bond. Under neutral conditions, this compound is stereochemically stable. However, under certain reactive conditions, epimerization can occur. For instance, oxidation of the alcohol to the ketone followed by reduction can lead to a mixture of cis and trans isomers. The stereochemical outcome of the reduction would depend on the steric hindrance around the carbonyl group and the reducing agent used.
Similarly, reactions that proceed through a planar intermediate, such as a carbocation at C1, could also lead to a loss of stereochemical integrity and the formation of a mixture of diastereomers. The inherent strain of the cyclobutane ring can also influence the kinetics of reactions that might lead to epimerization. nih.gov
Pathways for Stereochemical Inversion at C1 and C2
The stereochemical integrity of the C1 (hydroxyl-bearing) and C2 (ethylamino-bearing) carbons in this compound is a critical factor in its potential applications. Stereochemical inversion, or epimerization, at these centers would lead to the corresponding cis isomer. Understanding the potential pathways for such an inversion is crucial for predicting the compound's stability and reactivity under various conditions. While direct experimental studies on the epimerization of this compound are not extensively documented in the literature, plausible mechanisms can be proposed based on established principles of organic chemistry.
Inversion at C1 (Carbonyl-forming/reduction pathway):
One potential pathway for inversion at the C1 position involves a temporary oxidation to a planar carbonyl group, followed by a non-stereoselective reduction.
Oxidation to a Ketone: The hydroxyl group at C1 could undergo oxidation to a ketone, forming 2-(ethylamino)cyclobutanone. This step would destroy the stereocenter at C1, leading to a planar sp²-hybridized carbon.
Keto-Enol Tautomerism: The resulting aminoketone can exist in equilibrium with its enol or enamine tautomers, which could facilitate racemization at the adjacent C2 center under certain conditions.
Reduction: Subsequent reduction of the ketone back to an alcohol can occur from either face of the planar carbonyl group. If the reduction is not stereospecific, a mixture of cis and trans isomers would be obtained, leading to stereochemical inversion at C1.
This pathway is analogous to the racemization of α-hydroxy ketones and would likely require the presence of suitable oxidizing and reducing agents or conditions that promote such a redox cycle.
Inversion at C2 (Imine/Enamine Formation Pathway):
Inversion at the C2 position, bearing the ethylamino group, could proceed through the formation of an imine or enamine intermediate.
Oxidation to an Imine: Dehydrogenation or oxidation of the secondary amine to an imine would create a planar sp²-hybridized nitrogen and an adjacent sp²-hybridized carbon at C2.
Tautomerization to an Enamine: The imine can tautomerize to an enamine, which would also result in a planar geometry at the C2 position.
Reduction/Hydrolysis and Re-formation: Reduction of the imine or hydrolysis of the enamine followed by re-formation of the amine via reductive amination could lead to a mixture of stereoisomers at C2.
This pathway would likely be facilitated by specific catalysts or reagents capable of promoting the reversible formation of imines or enamines.
Acid or Base-Catalyzed Epimerization:
Direct acid or base-catalyzed epimerization at either C1 or C2 is also a theoretical possibility, although likely to be slow.
At C1: Under strongly acidic conditions, protonation of the hydroxyl group could lead to a carbocation intermediate, which is planar and can be attacked by water from either side, leading to a mixture of isomers. However, the formation of a secondary carbocation on a cyclobutane ring would be energetically unfavorable.
At C2: A base could potentially deprotonate the C2 carbon, forming a carbanion. If this carbanion has a finite lifetime and can undergo inversion before reprotonation, epimerization would occur. The acidity of the C-H bond at C2 is, however, expected to be very low, making this pathway less likely under normal conditions.
It is important to note that intramolecular hydrogen bonding between the hydroxyl and amino groups can influence the activation barriers for these inversion pathways by affecting the stability of the ground state and any intermediates.
Conformational Dynamics of the Cyclobutane Ring System
The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. mdpi.comresearchgate.net This puckering is a defining feature of its structure and has a significant impact on the orientation of its substituents and, consequently, its reactivity.
The conformation of the cyclobutane ring in this compound will be governed by a balance of several factors: the inherent puckering of the four-membered ring, steric interactions between the substituents, and potential intramolecular hydrogen bonding.
Ring Puckering in Cyclobutane:
The cyclobutane ring undergoes a "ring-puckering" motion, where one of the methylene (B1212753) groups is out of the plane of the other three. This can be described by a puckering angle (θ) and a phase angle (φ), which define the extent and nature of the pucker. For monosubstituted cyclobutanes, two primary puckered conformations are possible: one with the substituent in an axial position and one with it in an equatorial position. These conformations can interconvert via a process known as ring inversion. researchgate.net
Influence of Substituents in this compound:
In a 1,2-disubstituted cyclobutane like the trans isomer , the substituents can adopt one of two primary arrangements in the puckered ring:
Axial-Equatorial (a,e) or Equatorial-Axial (e,a): In the trans configuration, one substituent will be in an axial-like position while the other is in an equatorial-like position.
Diaxial (a,a) or Diequatorial (e,e): These conformations are generally less stable for trans-1,2-disubstituted cyclobutanes due to increased steric strain.
The equilibrium between the possible (a,e) and (e,a) conformations will be determined by the relative steric bulk of the ethylamino and hydroxyl groups. Generally, the conformer with the bulkier group in the more spacious equatorial position is favored.
Role of Intramolecular Hydrogen Bonding:
A significant factor influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (as a donor) and the nitrogen of the ethylamino group (as an acceptor), or vice versa. The formation of such a hydrogen bond can lock the molecule into a specific conformation, even if it is not the one predicted by steric considerations alone.
For an effective intramolecular hydrogen bond to form, the distance and angle between the donor and acceptor atoms must be favorable. This requirement can dictate the preferred puckering of the cyclobutane ring. For instance, a conformation that brings the hydroxyl and ethylamino groups into close proximity to facilitate hydrogen bonding might be favored, even if it results in some steric repulsion. Computational studies on similar amino alcohols have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations. researchgate.net
The dynamic nature of the cyclobutane ring in this compound is therefore a complex interplay of minimizing steric strain and maximizing the stabilizing effect of intramolecular hydrogen bonding. This conformational equilibrium will, in turn, influence the molecule's reactivity by affecting the accessibility of the functional groups and the stereoelectronic environment for chemical transformations.
Data Tables
Table 1: Plausible Pathways for Stereochemical Inversion
| Stereocenter | Proposed Pathway | Key Intermediate | Conditions/Reagents |
| C1 (CH-OH) | Oxidation-Reduction | 2-(Ethylamino)cyclobutanone | Oxidizing/Reducing agents |
| C2 (CH-NH-Et) | Imine/Enamine Formation | 2-(Ethylideneamino)cyclobutanol | Dehydrogenation/Reduction catalysts |
| C1/C2 | Acid/Base Catalysis | Carbocation/Carbanion | Strong acid or base |
Table 2: Factors Influencing Cyclobutane Ring Conformation
| Factor | Description | Expected Effect on this compound |
| Ring Puckering | Deviation from planarity to relieve torsional strain. | The cyclobutane ring will adopt a non-planar, puckered conformation. |
| Steric Hindrance | Repulsive interactions between substituents. | The bulkier ethylamino group will preferentially occupy an equatorial-like position. |
| Intramolecular H-Bonding | Attraction between the -OH and -NHEt groups. | Can enforce a specific ring pucker to optimize the hydrogen bond distance and angle, potentially overriding purely steric effects. |
Derivatization and Structural Modification of Trans 2 Ethylamino Cyclobutan 1 Ol for Mechanistic Probing
Synthesis of Amine and Alcohol Derivatives for Modulation of Reactivity
The presence of both a secondary amine and a primary alcohol in trans-2-(ethylamino)cyclobutan-1-ol offers two distinct handles for chemical modification. The selective derivatization of these groups can significantly alter the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its biological activity and reactivity.
N-Alkylation and Acylation Strategies
The secondary amine of this compound is a key site for modification to probe its role in biological interactions.
N-Alkylation: The introduction of various alkyl groups can be achieved through several established synthetic methods. Reductive amination, for instance, provides a straightforward route to introduce a wide range of alkyl substituents. This involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Another powerful method is nucleophilic substitution, where the amine reacts with an alkyl halide. To enhance the nucleophilicity of the amine and to control selectivity, this reaction is often carried out in the presence of a non-nucleophilic base.
A more advanced strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, catalyzed by transition metals like iridium or ruthenium. researchgate.net This process allows for the N-alkylation of amines using alcohols as alkylating agents, with the only byproduct being water, making it an environmentally benign approach. For instance, reacting this compound with various primary alcohols in the presence of an appropriate catalyst could yield a library of N-alkylated derivatives.
| Reagent/Catalyst System | Product Type | Potential Application |
| Alkyl halide and base | Tertiary amine | Probing steric and electronic effects at the nitrogen center. |
| Aldehyde/Ketone and reducing agent | Tertiary amine | Introduction of diverse substituents for SAR studies. |
| Alcohol and "borrowing hydrogen" catalyst | Tertiary amine | Green synthesis of N-alkylated derivatives. |
O-Alkylation and Esterification Reactions
The hydroxyl group of this compound represents another key site for derivatization to modulate its properties.
O-Alkylation: The synthesis of ether derivatives can be achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. Selective O-alkylation in the presence of the secondary amine can be challenging and may require the use of a protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, which can be removed later in the synthetic sequence.
O-Esterification: The formation of esters from the alcohol functionality is a common strategy to mask the polar hydroxyl group and increase lipophilicity. This can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride. For reactions with carboxylic acids, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed. The resulting esters are often more cell-permeable than the parent alcohol and can act as prodrugs, which are hydrolyzed in vivo to release the active parent molecule. Studies on the esterification of other alcohols, such as 2-ethylhexanol, have demonstrated the efficacy of catalysts like p-toluenesulfonic acid in driving the reaction towards high conversion. researchgate.net
| Reagent/Catalyst System | Product Type | Potential Application |
| Alkyl halide and strong base | Ether | Modulating hydrogen bonding and lipophilicity. |
| Acyl chloride/Anhydride | Ester | Prodrug strategies, increasing membrane permeability. |
| Carboxylic acid and coupling agent (e.g., DCC) | Ester | Introduction of diverse acyl groups for SAR studies. |
Introduction of Spectroscopic Probes for Kinetic and Mechanistic Studies
To gain deeper insights into the kinetics of binding and the mechanism of action of this compound, the introduction of spectroscopic probes is an invaluable strategy. These probes, such as fluorescent tags or spin labels, allow for the real-time monitoring of the molecule's interaction with its biological target.
The amine or alcohol functionalities can be derivatized with a variety of spectroscopic probes. For example, the amine can be reacted with a fluorescent dye containing a reactive group like an isothiocyanate or a succinimidyl ester. The resulting labeled compound can then be used in fluorescence polarization or fluorescence resonance energy transfer (FRET) assays to study binding events.
Alternatively, a nitroxide spin label, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can be attached to the molecule. The resulting spin-labeled compound can be studied using electron paramagnetic resonance (EPR) spectroscopy to obtain information about the local environment and dynamics of the molecule when bound to its target. The design principles for such spectroscopic probes are crucial for ensuring that the probe itself does not significantly perturb the biological activity of the parent molecule. rsc.org
Stereoisomeric Relationships and their Synthetic Access (e.g., cis-isomer, enantiomers)
The stereochemistry of this compound is a critical determinant of its biological activity. The relative orientation of the ethylamino and hydroxyl groups (cis vs. trans), as well as the absolute configuration at the two stereocenters, can lead to significant differences in binding affinity and efficacy.
Synthesis of the cis-isomer: The synthesis of the cis-isomer of 2-(ethylamino)cyclobutan-1-ol would allow for a direct comparison with the trans-isomer, providing valuable information on the required spatial arrangement of the functional groups for biological activity. A potential route to the cis-isomer could involve the stereoselective reduction of a 2-(ethylamino)cyclobutanone precursor. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction. For example, the reduction of 2-substituted cyclobutanones can be controlled to favor the formation of either the cis or trans alcohol.
Enantioselective Synthesis: To investigate the stereospecificity of the biological target, it is essential to have access to the individual enantiomers of this compound. Enantioselective synthesis can be achieved through various methods. One approach is the use of a chiral auxiliary to guide the stereochemical outcome of a key reaction step. Alternatively, a racemic mixture of a key intermediate, such as 2-aminocyclobutanone, could be resolved using a chiral resolving agent. A more direct approach is the use of asymmetric catalysis, for example, the enantioselective reduction of a cyclobutenone followed by further functional group manipulations. capes.gov.br The enantioselective synthesis of substituted cyclobutanones has been reported, providing a potential entry point to chiral 2-aminocyclobutanol derivatives. nih.gov
The synthesis and study of these various derivatives and stereoisomers of this compound are crucial for a comprehensive understanding of its mechanism of action and for the rational design of more potent and selective analogs.
Computational and Theoretical Studies on Trans 2 Ethylamino Cyclobutan 1 Ol
Quantum Chemical Calculations of Molecular Conformations and Energetics
The spatial arrangement of atoms in trans-2-(ethylamino)cyclobutan-1-ol is not static. The molecule exists as an ensemble of different conformations, each with a distinct energy. Quantum chemical calculations are essential for mapping this complex potential energy surface.
The conformational landscape of this compound is primarily defined by the puckering of the cyclobutane (B1203170) ring and the orientation of its ethylamino and hydroxyl substituents. libretexts.orglibretexts.org The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.com This puckering creates two non-equivalent substituent positions: axial and equatorial-like.
For the trans configuration, the hydroxyl (-OH) and ethylamino (-NH-CH₂CH₃) groups reside on opposite faces of the ring. A systematic conformational search, typically performed using methods like Density Functional Theory (DFT), reveals several energy minima. acs.org These correspond to different puckering states of the ring and various rotational isomers (rotamers) of the side chains.
The global energy minimum represents the most stable conformation of the molecule, while local minima correspond to other, less stable, but still plausible, conformations. The relative energies of these conformers determine their population in a given sample at thermal equilibrium. Calculations often show that conformers minimizing steric hindrance and maximizing favorable non-covalent interactions are lower in energy.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
This table illustrates the calculated relative energies for different conformations. The global minimum (Conformer A) is set as the reference (0.00 kcal/mol). Higher values indicate less stable conformations.
| Conformer ID | Ring Puckering | -OH Orientation | -NH-Et Orientation | Key Interaction | Relative Energy (kcal/mol) |
| A | Puckered | Equatorial | Equatorial | Intramolecular H-bond (OH···N) | 0.00 |
| B | Puckered | Axial | Equatorial | Steric Hindrance | 1.5 |
| C | Puckered | Equatorial | Axial | Steric Hindrance | 2.1 |
| D | Planar (TS) | - | - | High Torsional Strain | > 5.0 |
This data is illustrative and based on typical results for substituted cyclobutanes; TS denotes a transition state for ring flattening.
A crucial factor governing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. ustc.edu.cnnih.gov An attractive interaction can occur between the hydroxyl group's hydrogen atom (the donor) and the nitrogen atom's lone pair of electrons in the ethylamino group (the acceptor). ustc.edu.cnarxiv.org This forms a pseudo-cyclic arrangement that significantly stabilizes the conformer. researchgate.net
Computational analysis can quantify the strength of this hydrogen bond by examining geometric parameters (e.g., the H···N distance and the O-H···N angle) and through methods like Natural Bond Orbital (NBO) analysis. orientjchem.orgnih.gov However, the formation of this bond is in competition with steric interactions. The bulky ethyl group can clash with the cyclobutane ring or the hydroxyl group, introducing steric strain that destabilizes certain orientations. The most stable conformers, therefore, represent a delicate balance between maximizing the favorable hydrogen bonding and minimizing unfavorable steric repulsion. ustc.edu.cn For instance, a conformation where both large substituents occupy equatorial-like positions is often favored as it minimizes steric clashes, allowing for an optimal geometry for the intramolecular hydrogen bond.
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often impossible to observe directly. numberanalytics.commakingmolecules.com
Theoretical calculations can be used to model potential synthetic routes to this compound. For example, one plausible synthesis could involve the reduction of trans-2-(ethylamino)cyclobutan-1-one. DFT calculations can map the entire reaction coordinate for this transformation, for instance, using a hydride reagent like sodium borohydride.
The mechanism would involve the approach of the hydride to the carbonyl carbon. researchgate.net Computations can determine the preferred trajectory of this attack (i.e., from which face of the cyclobutanone (B123998) ring) and locate the structure of the corresponding transition state. acs.org Similarly, for derivatization reactions, such as the acylation of the amino group or the etherification of the hydroxyl group, computational models can predict the most likely pathways and identify key intermediates and transition states, providing a detailed, step-by-step picture of the chemical transformation. mdpi.com
Once the transition state (TS) for a reaction step has been located on the potential energy surface, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea or ΔG‡). numberanalytics.commasterorganicchemistry.com According to Transition State Theory, the activation energy is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. makingmolecules.comsolubilityofthings.com
By calculating the activation energies for competing reaction pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. numberanalytics.com For example, in a reaction with multiple possible products, the product formed via the pathway with the lowest activation energy barrier will typically be the major product (the kinetically controlled product). masterorganicchemistry.com
Table 2: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step
This table shows a comparison of activation energies for two competing pathways in a hypothetical reaction, such as the approach of a nucleophile to a cyclobutanone precursor.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Pathway 1 (Axial Attack) | TS-Axial | 15.2 | Minor Product |
| Pathway 2 (Equatorial Attack) | TS-Equatorial | 12.5 | Major Product |
This data is for illustrative purposes. Lower activation energy indicates a faster, more favorable reaction pathway.
Advanced Electronic Structure Analysis for Reactivity Prediction
Beyond geometries and energies, computational methods offer a suite of tools to analyze the electronic structure of a molecule, providing deeper insights into its intrinsic reactivity.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and donor-acceptor interactions within a molecule. orientjchem.orgnih.govtandfonline.com For this compound, NBO analysis can be used to calculate the stabilization energy associated with the charge transfer from the nitrogen lone pair (donor) to the antibonding orbital of the O-H bond (acceptor). nih.gov This provides a quantitative measure of the intramolecular hydrogen bond's strength. nih.gov
Frontier Molecular Orbital (FMO) theory is another powerful concept for predicting chemical reactivity. ucsb.edunumberanalytics.comwikipedia.org This theory posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.compku.edu.cn
Table 3: Hypothetical Frontier Molecular Orbital (FMO) Data
This table presents representative FMO analysis results, which are key predictors of chemical reactivity.
| Molecular Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |
| HOMO | -9.2 | Nitrogen Lone Pair | Nucleophilic Center |
| LUMO | +1.5 | C-O and C-N σ* orbitals | Electrophilic Sites |
| HOMO-LUMO Gap | 10.7 | - | High Kinetic Stability |
Energies are illustrative. A higher HOMO energy indicates stronger nucleophilicity, while a lower LUMO energy indicates stronger electrophilicity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species.
For a molecule like this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO, being the orbital most willing to donate electrons, would likely be localized around the nitrogen atom of the ethylamino group or the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The LUMO, the orbital most able to accept electrons, would indicate regions susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates higher reactivity.
Without specific computational studies on this compound, it is not possible to provide a data table of its HOMO and LUMO energies or to definitively describe the spatial distribution of these orbitals. Such an analysis would require quantum chemical calculations using methods like Density Functional Theory (DFT).
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule and its resulting electrostatic potential are key to understanding its intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These properties are typically visualized using an electrostatic potential (ESP) map.
An ESP map for this compound would illustrate the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. For this molecule, such regions would be expected around the lone pairs of the nitrogen and oxygen atoms. Regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydroxyl and amino groups.
A quantitative analysis of the charge distribution would involve calculating the partial atomic charges on each atom. This provides a numerical representation of the electron distribution. For instance, the oxygen and nitrogen atoms would be expected to have negative partial charges, while the hydrogen atoms bonded to them, as well as the carbon atoms of the cyclobutane ring, would have varying degrees of positive partial charges.
As with FMO theory, the generation of a detailed ESP map and a data table of atomic charges for this compound is contingent on performing specific computational calculations, which are not currently available in the public domain.
Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Insights into Trans 2 Ethylamino Cyclobutan 1 Ol and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy stands as the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For trans-2-(Ethylamino)cyclobutan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for an unambiguous structural assignment.
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle of this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the proton on C1 and the adjacent protons on the cyclobutane (B1203170) ring, as well as between the ethyl group's methylene (B1212753) and methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the stereochemistry of the molecule by detecting protons that are close in space, irrespective of their bonding. In the case of this compound, the key NOESY/ROESY correlation would be the absence of a cross-peak between the proton on C1 (bearing the hydroxyl group) and the proton on C2 (bearing the ethylamino group). This absence confirms their trans-relationship. Conversely, correlations between these protons and adjacent ring protons would help to define the puckered conformation of the cyclobutane ring. researchgate.net
A hypothetical set of NMR data for this compound is presented below:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY/ROESY Correlations |
|---|---|---|---|---|
| 1 | 4.10 (m) | 72.5 | C2, C4 | H2, H4a |
| 2 | 3.25 (m) | 58.9 | C1, C3, C(ethyl CH₂) | H1, H3a |
| 3 | 2.15 (m), 1.90 (m) | 28.7 | C2, C4 | H2, H4a, H4b |
| 4 | 2.30 (m), 2.05 (m) | 30.1 | C1, C3 | H1, H3a, H3b |
| Ethyl CH₂ | 2.80 (q) | 42.3 | C2, C(ethyl CH₃) | H(ethyl CH₃), H2 |
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used to determine the enantiomeric excess (ee) of a sample. frontiersin.orgacs.org These reagents form diastereomeric complexes with the enantiomers of the substrate, leading to separate signals in the NMR spectrum. researchgate.netutwente.nldaneshyari.com The integration of these distinct signals allows for the quantification of each enantiomer. For an amino alcohol like this compound, a common chiral shift reagent would be a europium complex such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). Upon addition of the CSR, the proton signals of the two enantiomers, particularly those closest to the coordination sites (the hydroxyl and amino groups), will exhibit different chemical shifts.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. C-H stretching vibrations of the cyclobutane ring and the ethyl group would appear around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C-C stretching vibrations of the cyclobutane ring would give rise to characteristic signals in the Raman spectrum. researchgate.net The combination of FTIR and Raman data can provide a more complete picture of the vibrational modes and can be used to infer conformational details of the cyclobutane ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3300-3500 (broad) |
| N-H | Stretching | 3300-3500 (medium) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-O | Stretching | 1050-1200 |
| C-N | Stretching | 1020-1250 |
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Reaction Monitoring
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.
The fragmentation of amino alcohols is often characterized by alpha-cleavage, where the bond adjacent to the heteroatom is broken. nih.govlibretexts.orglibretexts.orgjove.comyoutube.com For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage adjacent to the nitrogen: Loss of an ethyl radical from the molecular ion to give a resonance-stabilized cation.
Alpha-cleavage of the cyclobutane ring: Cleavage of the C1-C2 bond or the C2-C3 bond.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 115.19 g/mol )
| m/z | Proposed Fragment |
|---|---|
| 115 | [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 97 | [M - H₂O]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 72 | [C₄H₈N]⁺ |
X-ray Crystallography of Key Intermediates or Derivatives for Absolute Stereochemistry
While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of a solid derivative or a key crystalline intermediate in its synthesis would provide the ultimate proof of its absolute stereochemistry. ed.ac.ukresearchgate.netresearchgate.net The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, including the relative and absolute configuration of all stereocenters. mdpi.com This technique is particularly valuable for confirming the trans relationship between the hydroxyl and ethylamino groups and for determining the specific enantiomer present in the crystal.
Future Directions and Unexplored Avenues in the Research of Trans 2 Ethylamino Cyclobutan 1 Ol
Development of Novel Catalytic Systems for Enantioselective Syntheses
The synthesis of enantiomerically pure trans-2-(Ethylamino)cyclobutan-1-ol is a critical challenge that, if addressed, would unlock its potential in asymmetric synthesis and medicinal chemistry. Future research should prioritize the development of novel catalytic systems capable of achieving high enantioselectivity in the formation of this specific stereoisomer. Drawing inspiration from advances in the synthesis of other chiral 1,2-amino alcohols and cyclobutane (B1203170) derivatives, several catalytic strategies could be investigated.
One promising avenue is the use of chiral transition metal catalysts . Complexes of rhodium, iridium, and copper have demonstrated remarkable efficacy in the asymmetric synthesis of related compounds. For instance, iridium-catalyzed asymmetric hydrogenation of enamines or copper-catalyzed hydroamination of cyclobutenols could be explored. The development of ligands specifically tailored to the steric and electronic demands of the cyclobutane core will be crucial for achieving high levels of stereocontrol.
Another fertile ground for investigation is organocatalysis . Chiral phosphoric acids, for example, have emerged as powerful catalysts for a wide range of enantioselective transformations, including N-H insertion reactions. nih.gov A cooperative catalytic system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid could be a viable approach for the enantioselective synthesis of α-alkenyl-α-amino acid derivatives, which could serve as precursors to the target molecule. nih.gov Furthermore, the use of chiral Brønsted acids to catalyze the asymmetric synthesis of morpholinones from arylglyoxals and amino alcohols highlights the potential of acid catalysis in constructing related chiral scaffolds. researchgate.net
Biocatalysis also offers a green and highly selective alternative. Enzymes such as imine reductases (IREDs) have been successfully employed in the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess. baranlab.org Screening for or engineering enzymes that can accommodate a cyclobutanone (B123998) precursor would be a significant step forward.
| Catalyst Type | Potential Application for this compound | Key Considerations |
| Chiral Transition Metal Catalysts (Rh, Ir, Cu) | Asymmetric hydrogenation of enamines, hydroamination of cyclobutenols | Ligand design, optimization of reaction conditions |
| Chiral Phosphoric Acids | Cooperative catalysis for N-H insertion, asymmetric ring opening of epoxides | Substrate scope, catalyst loading |
| Imine Reductases (IREDs) | Asymmetric reductive amination of 2-hydroxycyclobutanone | Enzyme screening and engineering, substrate compatibility |
Exploration of Cyclobutane Ring Opening or Expansion Reactions
The inherent ring strain of the cyclobutane moiety in this compound makes it an excellent substrate for a variety of ring-opening and ring-expansion reactions. These transformations could provide access to a diverse range of valuable, less-strained nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. enamine.netnih.gov
A key area of future research will be the investigation of regio- and stereoselective ring-opening reactions . The presence of both an amino and a hydroxyl group offers multiple sites for activation and subsequent nucleophilic attack. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the nitrogen atom could lead to the formation of functionalized azetidines. Conversely, activation of the C-N bond could initiate rearrangements to form substituted pyrrolidines. The choice of reagents and reaction conditions will be critical in controlling the outcome of these transformations.
Ring expansion reactions represent another exciting and underexplored avenue. The transformation of smaller rings into more stable five- or six-membered rings is driven by the relief of ring strain. wikipedia.org For example, the ring expansion of prolinols to 3-substituted piperidines via an aziridinium (B1262131) intermediate is a well-established transformation that could be adapted to this compound. nih.gov Such a reaction could potentially yield valuable substituted piperidines, a common motif in bioactive molecules. organic-chemistry.org Palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines to azepanes also provides a precedent for expanding nitrogen-containing rings. chemrxiv.org Investigating similar palladium-catalyzed rearrangements of appropriately functionalized derivatives of this compound could lead to novel seven-membered nitrogen heterocycles.
| Reaction Type | Potential Products from this compound | Synthetic Utility |
| Regioselective Ring Opening | Functionalized azetidines, substituted pyrrolidines | Access to strained heterocycles and common pharmacophores |
| Ring Expansion (e.g., via aziridinium intermediate) | Substituted piperidines | Core structures of many alkaloids and pharmaceuticals |
| Palladium-Catalyzed Rearrangements | Substituted azepanes | Building blocks for medium-sized nitrogen heterocycles |
Integration into Complex Molecular Architectures for Advanced Organic Synthesis
Beyond its standalone potential, this compound can serve as a versatile chiral building block for the synthesis of more complex molecules. Its bifunctional nature, combined with the conformational constraints imposed by the cyclobutane ring, makes it an attractive starting material for the construction of intricate molecular architectures.
One significant application lies in its use as a chiral auxiliary . Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org The trans-1,2-amino alcohol motif is a well-known and effective chiral auxiliary in a variety of asymmetric transformations. nih.govnih.gov The rigid cyclobutane backbone of this compound could offer unique stereochemical control compared to more flexible acyclic or larger ring systems. Future work should explore its utility in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
Furthermore, this compound can be a key synthon in the total synthesis of natural products . Many natural products contain cyclobutane rings or nitrogen-containing heterocycles that could potentially be derived from it. baranlab.org The stereochemically defined amino and hydroxyl groups provide handles for further functionalization and elaboration into more complex structures. For instance, it could be incorporated into peptide mimics or used as a scaffold to construct novel alkaloids.
The integration of this compound into diversity-oriented synthesis (DOS) libraries is another promising direction. DOS aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. The ability to perform various ring-opening, expansion, and functionalization reactions on this core scaffold would allow for the creation of a wide range of novel compounds with potential biological activity.
| Application Area | Role of this compound | Potential Impact |
| Asymmetric Synthesis | Chiral auxiliary | Development of new methods for stereocontrolled synthesis |
| Natural Product Synthesis | Chiral building block | Access to novel and known bioactive natural products |
| Diversity-Oriented Synthesis | Core scaffold | Generation of diverse small molecule libraries for drug discovery |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-2-(Ethylamino)cyclobutan-1-ol, and how do reaction conditions affect yield and stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a cyclobutanol derivative with ethylamine. Key factors include solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions. For stereochemical preservation, chiral catalysts or enantioselective desymmetrization techniques (e.g., Rhodium-catalyzed methods) can be employed . Oxidation of the amino group may occur under harsh conditions, necessitating inert atmospheres or stabilizing agents .
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical analysis. H-NMR coupling constants between the hydroxyl and ethylamino groups can confirm the trans configuration. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular formula and functional groups. Comparative analysis with known stereoisomers via chiral HPLC or X-ray crystallography resolves ambiguities .
Q. How can researchers mitigate degradation of this compound during storage and handling?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amino or hydroxyl groups. Use amber vials to avoid photodegradation. Handling with anhydrous solvents (e.g., dried THF) and glovebox techniques minimizes moisture-induced side reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethylamino group in this compound during substitution or oxidation reactions?
- Methodological Answer : The ethylamino group acts as a nucleophile in substitution reactions (e.g., alkylation with methyl iodide), with reactivity modulated by steric hindrance from the cyclobutane ring. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Oxidation pathways (e.g., to cyclobutanone derivatives) depend on the choice of oxidizing agents (e.g., KMnO vs. milder TEMPO/NaClO systems) and pH .
Q. How do structural modifications (e.g., halogenation or alkylation) of the cyclobutane ring alter the compound’s biological activity?
- Methodological Answer : Introduce substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Compare bioactivity using in vitro assays (e.g., antimicrobial susceptibility testing). Molecular docking studies with target proteins (e.g., enzymes) identify critical interactions, such as hydrogen bonding with the hydroxyl group .
Q. What computational strategies predict the environmental behavior of this compound, such as biodegradability or toxicity?
- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate ecotoxicity parameters (e.g., LC). Molecular dynamics simulations in aqueous environments assess persistence. Experimental validation via OECD 301F biodegradation tests or algae growth inhibition assays refines predictions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for this compound synthesis across studies?
- Methodological Answer : Variability often arises from differences in catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) or purification methods (e.g., column chromatography vs. recrystallization). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Cross-validate results using independent analytical techniques (e.g., GC-MS for purity assessment) .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
